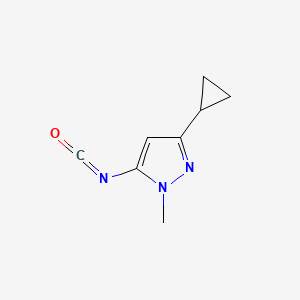
2,6-Bis(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H3F6N3. It is a pyrimidine derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and an amino group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of trifluoromethyl groups into a pyrimidine ring. One common method is the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) in dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4 position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties, making it a candidate for developing new agrochemicals.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit mitochondrial complex I, affecting cellular respiration and energy production . The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trifluoromethylpyrimidine: Similar structure but with an additional trifluoromethyl group.
2,6-Dichloropyrimidine: Lacks the trifluoromethyl groups but has similar reactivity.
4-Amino-2-(trifluoromethyl)pyridine: Similar functional groups but different ring structure.
Uniqueness
2,6-Bis(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of two trifluoromethyl groups, which impart high lipophilicity and metabolic stability. This makes it particularly valuable in drug design and agrochemical development, where these properties can enhance the efficacy and durability of the final products .
Propiedades
Número CAS |
717-61-3 |
|---|---|
Fórmula molecular |
C6H3F6N3 |
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
2,6-bis(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)2-1-3(13)15-4(14-2)6(10,11)12/h1H,(H2,13,14,15) |
Clave InChI |
VVDQDNLSLIIHSI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1N)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



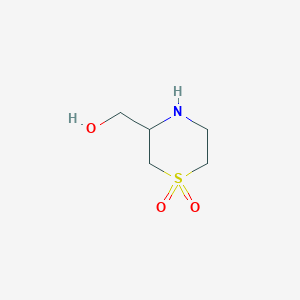

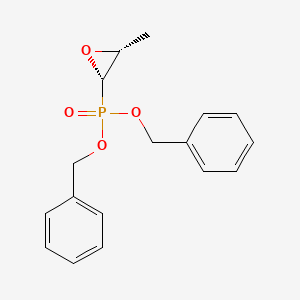
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
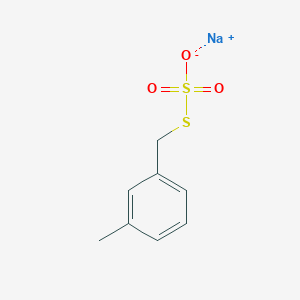

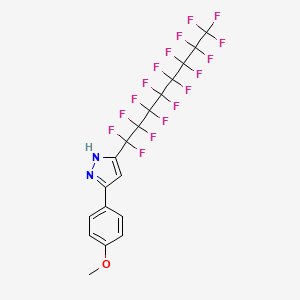
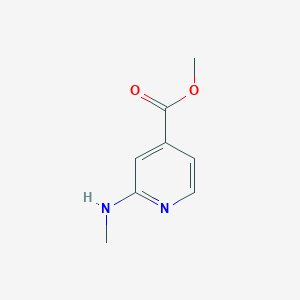
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
